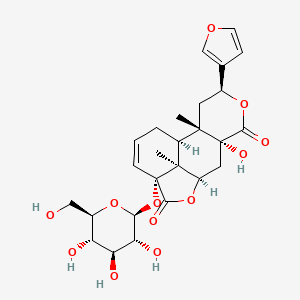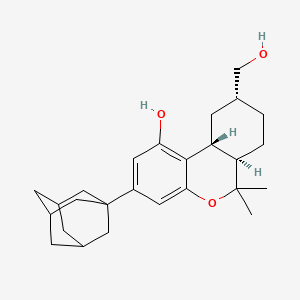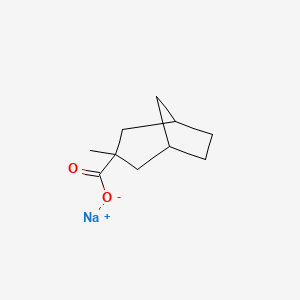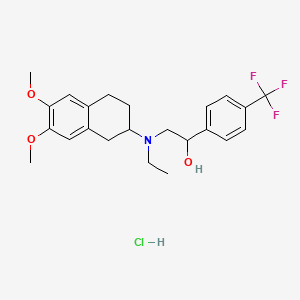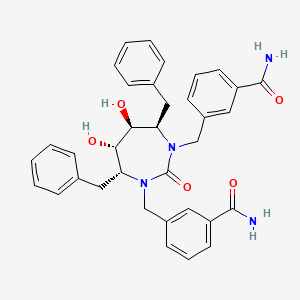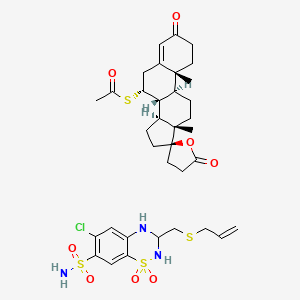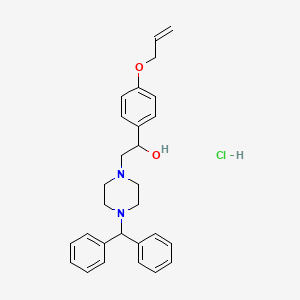
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Allylation: Introduction of the allyloxy group to the phenyl ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Ethanol Addition: Addition of the ethanol group to the piperazine derivative.
Hydrochloride Formation: Conversion to the monohydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the allyloxy group to an epoxide or other oxidized forms.
Reduction: Reduction of the phenyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Medicine
Medicinally, compounds like 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride may be explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride would depend on its specific biological target. Generally, piperazine derivatives may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
- 1-(4-Ethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
Uniqueness
The unique structural features of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride, such as the allyloxy group, may confer distinct pharmacological properties compared to its analogs. These differences can influence its binding affinity, selectivity, and overall biological activity.
Properties
CAS No. |
93035-12-2 |
|---|---|
Molecular Formula |
C28H33ClN2O2 |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(4-prop-2-enoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C28H32N2O2.ClH/c1-2-21-32-26-15-13-23(14-16-26)27(31)22-29-17-19-30(20-18-29)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;/h2-16,27-28,31H,1,17-22H2;1H |
InChI Key |
MUSIIBGVNDTQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


